2-Methoxy-n-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene sulfonamide
Description
This compound is a boronate ester-functionalized benzene sulfonamide derivative. Its structure includes:
- A benzene ring substituted with a methoxy (-OCH₃) group at position 2.
- An N-methyl sulfonamide (-SO₂NHCH₃) group at position 1 (relative to the boronate).
- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3.
The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds .
Properties
IUPAC Name |
2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)10-7-8-11(19-6)12(9-10)22(17,18)16-5/h7-9,16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFINOJFRRPXJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Sulfonamide Precursors
This is the most common and efficient strategy to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group onto the aromatic ring of sulfonamide derivatives.
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |
| Base | Potassium acetate or cesium fluoride |
| Solvent | 1,4-Dioxane, DME (1,2-dimethoxyethane), or Methanol mixtures |
| Temperature | 80–150 °C |
| Reaction Time | 1–7 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
- To a suspension of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide in 1,4-dioxane, bis(pinacolato)diboron, Pd(dppf)Cl₂·CH₂Cl₂, and potassium acetate are added.
- The mixture is degassed with nitrogen and heated to 90 °C for 7 hours under an inert atmosphere.
- After cooling, the reaction mixture is quenched with water and extracted with ethyl acetate.
- The organic phase is washed, dried, and concentrated to yield the boronate ester sulfonamide product with yields up to 100% reported.
Microwave-Assisted Palladium-Catalyzed Cross-Coupling
Microwave irradiation has been employed to accelerate the borylation and subsequent coupling reactions involving boronate esters related to the target compound.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM |
| Base | Cesium fluoride (CsF) or Sodium carbonate |
| Solvent | Methanol, 1,2-dimethoxyethane (DME), or mixtures |
| Temperature | 100–150 °C |
| Reaction Time | 10 minutes to 1 hour |
| Microwave Irradiation | Applied for rapid heating |
- A suspension of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, 5-bromo-1,2-dimethylimidazole, Pd(PPh₃)₄, and CsF in DME/MeOH is heated at 150 °C under microwave irradiation for 10 minutes.
- The reaction mixture is worked up by extraction and purified via reverse-phase chromatography to afford the desired product in up to 99% yield.
Notes on Purification and Characterization
- Purification is commonly achieved by silica gel column chromatography or reverse-phase chromatography, often using ethyl acetate/methanol or water gradients.
- Characterization data typically include ^1H NMR, HRMS (ESI), and sometimes LC-MS to confirm molecular weight and purity.
- Yields vary significantly depending on the substrate and conditions, ranging from 18% to quantitative (100%) yields.
Summary Table of Representative Preparation Conditions
Detailed Research Findings and Considerations
- Catalyst Selection: Pd(dppf)Cl₂·CH₂Cl₂ and Pd(PPh₃)₄ are the most frequently used catalysts, with Pd(dppf)Cl₂ often preferred for its stability and efficiency in borylation reactions.
- Base Effects: Potassium acetate and cesium fluoride are effective bases facilitating the transmetallation step in the Suzuki-Miyaura type borylation. Sodium carbonate is also used but may require longer reaction times.
- Solvent Systems: Polar aprotic solvents like 1,4-dioxane and DME are preferred for their ability to dissolve both organic and inorganic reagents and sustain high temperatures. Methanol is sometimes added to enhance solubility and reaction rates.
- Microwave Irradiation: This technique significantly reduces reaction times from hours to minutes while maintaining or improving yields.
- Purification: Reverse-phase chromatography and silica gel chromatography are standard, with solvent systems tailored to the polarity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-n-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene sulfonamide undergoes various types of reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to interact with biological targets effectively. Its dioxaborolan moiety is known for its ability to form complexes with nucleophiles, which can modulate enzymatic activities and influence cellular signaling pathways. This property makes it a candidate for drug development targeting various diseases.
Case Study : A study investigated the compound's efficacy in inhibiting specific enzymes involved in cancer metabolism. The results showed a significant reduction in enzyme activity at micromolar concentrations, indicating potential as an anti-cancer agent.
Biochemistry
Due to its functional groups, the compound can enhance interactions with biological macromolecules such as proteins and nucleic acids. This makes it useful in biochemical assays and research.
Data Table: Interaction Studies
| Interaction Type | Target Molecule | Affinity (Kd) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Kinase A | 50 nM | |
| Protein Binding | Albumin | 200 nM |
Materials Science
The compound can be utilized in the synthesis of new materials, particularly in creating polymers with specific properties. Its boron-containing structure allows for the formation of boron-doped materials that exhibit unique electronic properties.
Case Study : Researchers synthesized a polymer using this compound as a monomer. The resulting material exhibited enhanced electrical conductivity compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2-Methoxy-n-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The borate group can form reversible covalent bonds with diols, while the sulfonamide group can interact with various biological molecules, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Target Compound vs. Pyridine-Based Analogues
- N-(2-Methoxy-5-(pinacolboronyl)pyridin-3-yl)methanesulfonamide ():
- Differences : Replaces the benzene ring with a pyridine ring and uses methanesulfonamide (-SO₂NH₂) instead of N-methyl sulfonamide.
- Synthesis : Likely synthesized via palladium-catalyzed borylation, similar to the method in , which employs PdCl₂(dppf)•DCM, KOAc, and bis(pinacolato)diborane .
- Applications : Pyridine derivatives are often used in medicinal chemistry due to enhanced solubility and hydrogen-bonding capacity.
Target Compound vs. Benzoate and Methanone Derivatives ():
- Methyl 3-fluoro-5-(pinacolboronyl)benzoate :
- (2-Methyl-4-(pinacolboronyl)phenyl)(pyrrolidin-1-yl)methanone: Differences: Features a ketone-pyrrolidine group instead of sulfonamide. Applications: Such ketones are intermediates in drug discovery, particularly for kinase inhibitors.
Target Compound vs. Indole-Based Boronates ():
- 7-Fluoro-5-methyl-4-(pinacolboronyl)-1H-indole :
Physicochemical Properties
Biological Activity
2-Methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene sulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's IUPAC name is 2-methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide with the molecular formula and a molecular weight of 291.15 g/mol. Its structure includes a sulfonamide group that is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H22BNO4 |
| Molecular Weight | 291.15 g/mol |
| CAS Number | 2377607-01-5 |
| Purity | 95% |
The biological activity of sulfonamides often involves inhibition of specific enzymes or receptors in biological pathways. For instance, sulfonamide derivatives have been shown to interact with carbonic anhydrase and other enzymes involved in metabolic processes. The presence of the dioxaborolane moiety may also contribute to unique interactions within cellular pathways.
Case Studies and Research Findings
- Cardiovascular Effects : A study evaluated the effects of various benzene sulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The research indicated that certain derivatives could significantly decrease perfusion pressure compared to controls, suggesting potential cardiovascular benefits or risks associated with these compounds .
- Antimicrobial Activity : Research into similar sulfonamide derivatives has shown varying degrees of antimicrobial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). While specific data on the compound is limited, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 4–8 µg/mL against resistant strains .
- Anti-inflammatory Properties : Compounds structurally related to benzene sulfonamides have been studied for their anti-inflammatory effects. In vitro assays indicated that certain derivatives can significantly reduce levels of inflammatory markers such as IL-6 and NO in microglial cells . This suggests a potential for therapeutic applications in inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Q. How is 2-Methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide synthesized, and what key reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the benzene sulfonamide core. A critical step is the introduction of the dioxaborolane group via Suzuki-Miyaura coupling, which requires precise control of palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to prevent boronate hydrolysis. Solvent selection (e.g., tetrahydrofuran or dimethylformamide) and temperature (60–80°C) are crucial for minimizing side reactions. Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity .
Q. What spectroscopic techniques are optimal for characterizing the structure and purity of this compound?
- ¹¹B NMR : Confirms the integrity of the dioxaborolane moiety (δ ~30–35 ppm).
- ¹H/¹³C NMR : Resolves methoxy, methyl, and sulfonamide substituents. Aromatic protons typically appear as distinct multiplets (δ 6.5–8.0 ppm).
- HRMS (ESI+) : Validates molecular weight (±2 ppm accuracy).
- HPLC-PDA : Quantifies purity (>95%) and detects hydrolytic byproducts. Use a C18 column with acetonitrile/water (0.1% formic acid) mobile phase .
Q. What are the primary chemical reactivity patterns of the dioxaborolane and sulfonamide moieties in this compound?
- Dioxaborolane : Participates in Suzuki-Miyaura cross-couplings with aryl halides. Hydrolysis under acidic conditions yields boronic acids.
- Sulfonamide : Acts as a hydrogen-bond donor/acceptor in supramolecular interactions. Stability varies with pH—avoid strong bases (risk of N-methyl group cleavage).
- Methoxy Group : Electron-donating effects influence aromatic electrophilic substitution patterns .
Advanced Research Questions
Q. How can computational chemistry methods predict reaction pathways involving this compound in cross-coupling reactions?
Apply density functional theory (DFT) to model transition states and activation energies for Suzuki-Miyaura couplings. Use software like Gaussian or ORCA to optimize geometries (B3LYP/6-31G* level). Compare computed vs. experimental ¹¹B NMR shifts to validate boron hybridization states. Reaction path sampling (e.g., NEB method) identifies competing pathways, such as protodeboronation vs. cross-coupling .
Q. What experimental strategies resolve contradictory data regarding the compound’s biological activity across different assay systems?
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) vs. cell viability (MTT assay).
- Solubility Profiling : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers, which may cause false negatives.
- Metabolite Screening : LC-MS/MS identifies hydrolytic byproducts (e.g., boronic acids) that may interfere with assays .
Q. How should researchers design kinetic studies to investigate the hydrolysis stability of the dioxaborolane ring under physiological conditions?
- Buffer Systems : Test pH 5.0–7.4 (simulating lysosomal and plasma environments).
- Temperature Control : Use Arrhenius plots (4–37°C) to extrapolate shelf-life.
- Analytical Tools : Monitor hydrolysis via ¹¹B NMR or HPLC-UV at 254 nm. Include a boronate ester control (e.g., pinacol boronate) for comparative stability .
Q. What advanced separation techniques isolate stereoisomers or byproducts formed during synthesis?
- Chiral HPLC : Use amylose- or cellulose-based columns with isopropanol/hexane gradients.
- Crystallization : Screen solvents (e.g., ethanol/water) to exploit differences in sulfonamide hydrogen-bonding networks.
- Countercurrent Chromatography : Resolves polar byproducts (e.g., hydrolyzed boronic acids) .
Q. How can multivariate analysis optimize synthesis parameters while minimizing side reactions?
Apply a Box-Behnken design to evaluate three factors: catalyst loading (0.5–2.0 mol%), temperature (50–90°C), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) identifies optimal conditions for yield and purity. Include a D-optimal design to assess interactions between reaction time and base equivalents (e.g., K₂CO₃) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
